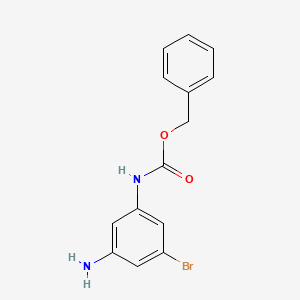

Benzyl N-(3-amino-5-bromophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

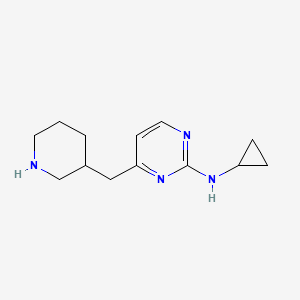

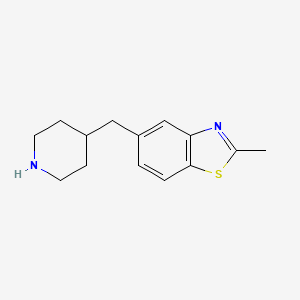

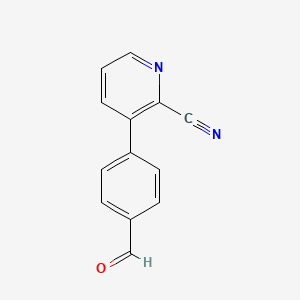

Benzyl N-(3-amino-5-bromophenyl)carbamate is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It is a building block used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of Benzyl N-(3-amino-5-bromophenyl)carbamate is represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br . This indicates that the molecule contains a benzyl group, a carbamate group, and a bromophenyl group .Chemical Reactions Analysis

Carbamates, such as Benzyl N-(3-amino-5-bromophenyl)carbamate, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid or heat .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl N-(3-amino-5-bromophenyl)carbamate include a molecular weight of 321.17 and a molecular formula of C14H13BrN2O2 . The compound has a complexity of 295 and a topological polar surface area of 64.4Ų . It also has a rotatable bond count of 4 .Applications De Recherche Scientifique

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions, including free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Thiazole Derivatives

The compound can be used in the synthesis of thiazole derivatives . Thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Antifungal Activity

Some derivatives of the compound, specifically 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, have shown antifungal activity .

Inhibitory Activity Against M. Tuberculosis

A series of 3-amino-5-benzylphenol derivatives, which can be synthesized from this compound, have shown good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant M. tuberculosis strains .

Synthesis of Other Benzylphenol Derivatives

The compound can be used as a starting material in the synthesis of other benzylphenol derivatives . These derivatives can have a wide range of biological activities, depending on their specific structures .

Research in Medicinal Chemistry

Given its reactivity and the biological activities of its derivatives, this compound is of interest in medicinal chemistry research . It can be used to develop new drugs with potential therapeutic applications .

Propriétés

IUPAC Name |

benzyl N-(3-amino-5-bromophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKVNVIPLOYJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(3-amino-5-bromophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)